An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectral Characteristics of 2-Phenoxy-6-(trifluoromethyl)pyridine
An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectral Characteristics of 2-Phenoxy-6-(trifluoromethyl)pyridine
This technical guide provides a detailed analysis of the expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Phenoxy-6-(trifluoromethyl)pyridine. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is crucial. NMR spectroscopy serves as a primary tool for the characterization of such fluorinated organic molecules.
Due to the current absence of publicly available, experimentally-derived NMR spectra for 2-Phenoxy-6-(trifluoromethyl)pyridine, this guide presents a comprehensive, predicted dataset. This prediction is grounded in a rigorous analysis of empirical data from structurally analogous compounds and established principles of NMR spectroscopy. This approach offers a robust framework for researchers in the field to anticipate, interpret, and verify the NMR spectra of this compound.
Predicted ¹H and ¹⁹F NMR Data
The predicted ¹H and ¹⁹F NMR chemical shift and coupling constant data for 2-Phenoxy-6-(trifluoromethyl)pyridine are summarized below. These values are estimated for a standard solution in a common deuterated solvent such as chloroform-d (CDCl₃) at room temperature. It is important to note that actual experimental values may vary depending on the solvent, concentration, and temperature.[1][2][3]
Table 1: Predicted ¹H NMR Data for 2-Phenoxy-6-(trifluoromethyl)pyridine (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.10 - 7.20 | d | ³J(H3-H4) = 8.0 |
| H-4 | 7.85 - 7.95 | t | ³J(H4-H3) = 8.0, ³J(H4-H5) = 8.0 |
| H-5 | 7.40 - 7.50 | d | ³J(H5-H4) = 8.0 |
| H-2'/H-6' | 7.20 - 7.30 | d | ³J(H2'/H6'-H3'/H5') = 7.5 |
| H-3'/H-5' | 7.45 - 7.55 | t | ³J(H3'/H5'-H2'/H6') = 7.5, ³J(H3'/H5'-H4') = 7.5 |
| H-4' | 7.30 - 7.40 | t | ³J(H4'-H3'/H5') = 7.5 |
Table 2: Predicted ¹⁹F NMR Data for 2-Phenoxy-6-(trifluoromethyl)pyridine (in CDCl₃)
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CF₃ | -68.0 to -70.0 | s | - |
Interpretation and Rationale for Predicted Spectra
The predicted chemical shifts and coupling patterns are derived from the fundamental principles of NMR and analysis of data from similar molecular structures.
¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show two distinct sets of signals corresponding to the protons of the pyridine and phenoxy rings.
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Pyridine Ring Protons (H-3, H-4, H-5): The trifluoromethyl group at the 6-position is a strong electron-withdrawing group, which will deshield the adjacent protons on the pyridine ring. The phenoxy group at the 2-position is also electron-withdrawing via an inductive effect, but can have a more complex influence due to resonance. The proton at the 4-position (H-4) is expected to be the most deshielded due to the combined electron-withdrawing effects of the nitrogen atom and the trifluoromethyl group, and its resonance is predicted to be a triplet. The protons at the 3 and 5-positions will appear as doublets.
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Phenoxy Ring Protons (H-2'/H-6', H-3'/H-5', H-4'): The protons of the phenoxy group will exhibit chemical shifts typical for a monosubstituted benzene ring, generally appearing between 7.2 and 7.6 ppm.[4][5] The ortho-protons (H-2'/H-6') will likely be the most shielded of the phenoxy group protons due to the anisotropic effect of the pyridine ring.
¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is anticipated to be relatively simple, showing a single sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group.
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-CF₃ Group: The chemical shift of the -CF₃ group on a pyridine ring is typically found in the range of -60 to -75 ppm relative to CFCl₃.[6][7] The absence of any adjacent protons or other fluorine atoms would result in a singlet. Long-range coupling to the pyridine protons may be observable with high-resolution instrumentation but is expected to be small.[8]
Recommended Experimental Protocol
To obtain high-quality ¹H and ¹⁹F NMR spectra of 2-Phenoxy-6-(trifluoromethyl)pyridine, the following experimental protocol is recommended.[9][10]
Sample Preparation
-
Accurately weigh approximately 5-10 mg of 2-Phenoxy-6-(trifluoromethyl)pyridine.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube using a pipette with a cotton or glass wool plug to filter out any particulate matter.
-
Cap the NMR tube securely.
NMR Spectrometer Setup and Data Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the probe for both ¹H and ¹⁹F frequencies.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay (D1) of at least 2-5 seconds.
-
-
For ¹⁹F NMR:
-
Acquire a one-dimensional fluorine spectrum.
-
Set the spectral width to encompass the expected chemical shift of the -CF₃ group (e.g., -50 to -90 ppm).
-
Proton decoupling is generally recommended to simplify the spectrum and improve sensitivity.
-
Use a sufficient number of scans for a good signal-to-noise ratio.
-
Visualization of Molecular Structure and Experimental Workflow
.dot
Caption: Molecular structure of 2-Phenoxy-6-(trifluoromethyl)pyridine with proton numbering.
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Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
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